2-Aminoethanol;octanedioic acid

Polyester-amide synthesis Condensation polymerization kinetics Dicarboxylic acid reactivity

2-Aminoethanol;octanedioic acid (CAS 68937-73-5) is properly identified as "Carboxylic acids, di-, C6-12, compds. with ethanolamine (1:2)," a UVCB substance comprising the dimonoethanolamine salts of a mixture of C6–C12 aliphatic dicarboxylic acids.

Molecular Formula C12H28N2O6
Molecular Weight 296.36 g/mol
Cat. No. B12732990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethanol;octanedioic acid
Molecular FormulaC12H28N2O6
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)O.C(CO)N.C(CO)N
InChIInChI=1S/C8H14O4.2C2H7NO/c9-7(10)5-3-1-2-4-6-8(11)12;2*3-1-2-4/h1-6H2,(H,9,10)(H,11,12);2*4H,1-3H2
InChIKeyMYEHPUXMZAFVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethanol;octanedioic acid (CAS 68937-73-5): Technical Baseline for Procurement and Formulation Screening


2-Aminoethanol;octanedioic acid (CAS 68937-73-5) is properly identified as "Carboxylic acids, di-, C6-12, compds. with ethanolamine (1:2)," a UVCB substance comprising the dimonoethanolamine salts of a mixture of C6–C12 aliphatic dicarboxylic acids [1]. It is produced at an aggregated U.S. volume of 100,000–500,000 lb annually and is primarily employed as a corrosion inhibitor, lubricant additive, and cleaning agent intermediate in metalworking fluids, hydraulic fluids, and related industrial formulations [2]. Its molecular formula for the representative suberic (C8) salt is C12H28N2O6, with a molecular weight of 296.36 g/mol, six hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area of 167 Ų [1].

Why Generic Substitution of 2-Aminoethanol;octanedioic acid with Other Dicarboxylic Acid–Ethanolamine Salts Can Fail in Performance-Critical Formulations


The condensation polymerization kinetics of ethanolamine with dicarboxylic acids are chain-length dependent; the velocity constants for succinic, oxalic, sebacic, and adipic acids follow a non-linear order (succinic > oxalic > sebacic > adipic) that cannot be predicted from molecular weight alone [1]. Consequently, substituting the mid-chain suberic acid component with a shorter (adipic, C6) or longer (sebacic, C10; dodecanedioic, C12) diacid alters not only the reaction rate but also the resulting polymer architecture, thermal properties, and solubility profile of the final salt or polycondensate [1]. Furthermore, corrosion inhibition efficacy data show that alkanolamine alone delivers ≤19% protection, whereas synergistic dicarboxylic acid–alkanolamine combinations achieve 77–95% protection, confirming that both the amine and the specific diacid chain length are critical to performance [2].

2-Aminoethanol;octanedioic acid: Quantitative Comparative Evidence for Procurement and Formulation Decisions


Condensation Polymerization Reactivity of Suberic Acid vs. Adipic and Sebacic Acids with Ethanolamine

In a comparative kinetic study of ethanolamine condensation with C2–C10 dicarboxylic acids at 413 K, the velocity constants ranked as succinic (C4) > oxalic (C2) > sebacic (C10) > adipic (C6) [1]. Suberic acid (octanedioic acid, C8), possessing an intermediate chain length of eight methylene groups, is positioned between adipic (C6, the slowest) and sebacic (C10, the third-fastest), conferring a balanced reactivity profile that is distinct from both shorter- and longer-chain dicarboxylic acid salts [1]. All reactions obeyed third-order kinetics, and the degree of polymerization increased continuously for up to 20 hours under stoichiometric conditions [1].

Polyester-amide synthesis Condensation polymerization kinetics Dicarboxylic acid reactivity

Corrosion Protection Synergy: Dicarboxylic Acid–Alkanolamine Salt vs. Alkanolamine Alone

Patent data demonstrate that alkanolamine (triethanolamine or diethanolamine) used alone as a corrosion inhibitor for mild steel in brine/kerosene provides ≤19% corrosion protection after 18 hours of exposure [1]. In contrast, ternary formulations combining n-alkyl morpholine, a saturated dicarboxylic acid (including C6–C12 dicarboxylic acids), and an alkanolamine achieve 77% to 95% protection under identical test conditions at treatment levels of 50–100 ppm [1]. The preferred morpholine-to-acid weight ratio range is 1.00–3.00, and the morpholine-to-alkanolamine weight ratio range is 0.21–1.50 [1].

Corrosion inhibition Metalworking fluids Ferrous metal protection

Temperature-Dependent Solubility of Suberic Acid in Alkanolamine Solutions vs. Adipic and Sebacic Acids

The solubilities of three hydroxy dibasic acids—adipic (C6), suberic (C8), and sebacic (C10)—in alkanolamine solutions were measured across the 30–90 °C temperature range [1]. Solubility increases sharply with both temperature and alkanolamine concentration for all three acids [1]. However, upon cooling, the precipitation of these added acids from alkanolamine solvents proves problematic, rendering recovery of residual acids from lean solvent non-feasible by simple cooling and necessitating alternative recovery methods [1]. The suberic acid component, with its intermediate eight-carbon chain, displays a solubility-temperature profile that differs from both adipic and sebacic acids, directly affecting the pH adjustment capability and CO2 absorption/desorption optimization in formulated solvents [1].

CO2 capture solvent additive Acid gas scrubbing Alkanolamine solvent formulation

Molecular Descriptor Differentiation: H-Bond Capacity and Chain Length Effects on Surface Activity

The 2-aminoethanol;octanedioic acid salt (1:2 stoichiometry, representative C8 component) possesses six hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area (TPSA) of 167 Ų, with nine rotatable bonds across the octanedioic acid backbone [1]. By comparison, the corresponding adipic acid (C6) ethanolamine salt would have a shorter hydrocarbon spacer (two fewer –CH2– units, thus fewer rotatable bonds and a slightly lower TPSA-to-hydrocarbon ratio), while the sebacic acid (C10) or dodecanedioic acid (C12) salts would exhibit progressively longer hydrophobic spacers with higher rotatable bond counts [2]. This molecular architecture directly influences the hydrophilic–lipophilic balance (HLB), micelle-forming behavior, and metal-surface adsorption characteristics that govern emulsification and corrosion inhibition performance in aqueous functional fluids [2].

Emulsification Surface activity Formulation design

Optimal Application Scenarios for 2-Aminoethanol;octanedioic acid Based on Quantitative Differentiation Evidence


Mid-Chain Polyester-Amide Polymer Synthesis Requiring Controlled Condensation Kinetics

When synthesizing polyester-amides via condensation polymerization of ethanolamine with dicarboxylic acids, the suberic acid (C8) component of this compound offers an intermediate reaction rate that avoids the excessively slow kinetics of adipic acid (C6, the slowest in the studied series) and the faster kinetics of sebacic acid (C10), as established by the velocity constant ranking reported by Patil et al. (2014) at 413 K [1]. This intermediate reactivity is advantageous for processes requiring predictable polymerization rates over extended reaction times (up to 20 hours) and for achieving desired degrees of polymerization without premature chain termination or excessive polydispersity.

Synergistic Corrosion Inhibitor Packages for Aqueous Metalworking and Hydraulic Fluids

Formulators developing corrosion inhibitor packages for ferrous metals in aqueous metalworking fluids or hydraulic fluids can leverage the demonstrated synergy between dicarboxylic acids and alkanolamines. Patent data confirm that combining a C6–C12 dicarboxylic acid with an alkanolamine and an n-alkyl morpholine increases corrosion protection from ≤19% (alkanolamine alone) to 77–95% at 50–100 ppm treatment levels in brine/kerosene [2]. The C8 diacid chain length provides a balanced hydrophilic–lipophilic profile conducive to stable film formation on mild steel surfaces under both static and dynamic fluid conditions.

CO2 Capture Solvent pH-Adjustment Additive with Chain-Length-Dependent Solubility

In CO2 capture processes employing aqueous alkanolamine solvents, the addition of dicarboxylic acids such as suberic acid has been investigated for pH adjustment and desorption energy reduction. The solubility of suberic acid in alkanolamine solutions increases sharply with temperature (30–90 °C) and alkanolamine concentration, exhibiting a profile distinguishable from both shorter (adipic, C6) and longer (sebacic, C10) diacids [3]. The intermediate solubility-temperature profile of the C8 diacid makes it a candidate for solvent formulations where adequate solubility at absorber temperature must be balanced against manageable precipitation behavior during solvent regeneration.

Water-Soluble Lubricant Additive with Balanced Emulsification and Anti-Wear Properties

The molecular architecture of the 2-aminoethanol;octanedioic acid salt—with six H-bond donors, eight H-bond acceptors, a TPSA of 167 Ų, and a mid-length C8 hydrocarbon spacer (nine rotatable bonds) [4]—provides a hydrophilic–lipophilic balance suitable for water-soluble lubricant formulations in metal drawing, stamping, and cutting operations. The compound serves as both a secondary emulsifier and a corrosion-inhibiting component, with the intermediate chain length offering a compromise between the lower hydrophobicity of C6 diacid salts (weaker metal surface adsorption) and the potentially excessive hydrophobicity of C10–C12 diacid salts (reduced water solubility), as supported by the industrial classification of this substance as a lubricating agent and corrosion inhibitor with an annual U.S. production volume of 100,000–500,000 lb [5].

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